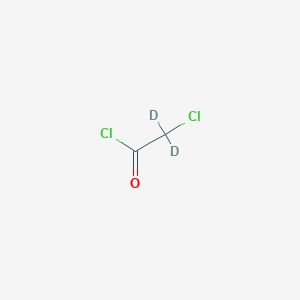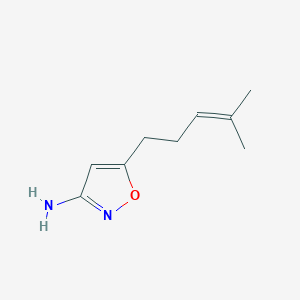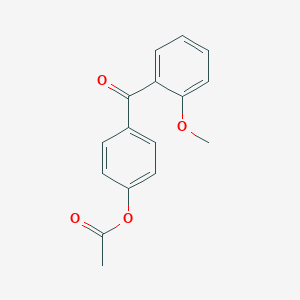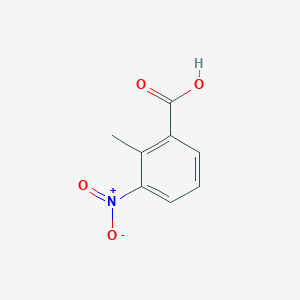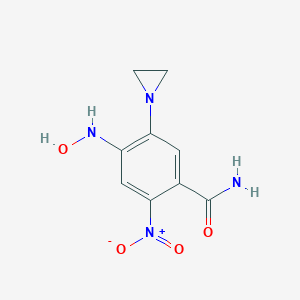
5-(Aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide, commonly known as AHNB, is a synthetic compound that has gained significant attention in the field of cancer research. It belongs to the class of nitroaromatic compounds, which have been extensively studied for their anticancer properties. AHNB has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, making it a promising candidate for further exploration.
Mecanismo De Acción
The mechanism of action of AHNB is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) within cancer cells. ROS are highly reactive molecules that can cause damage to cellular components, including DNA and proteins. AHNB may induce the formation of ROS within cancer cells, leading to oxidative stress and ultimately cell death.
Efectos Bioquímicos Y Fisiológicos
AHNB has been shown to exhibit a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in DNA synthesis and repair, which may contribute to its cytotoxic effects. AHNB has also been shown to induce the expression of certain genes involved in apoptosis and cell cycle regulation. In addition, AHNB has been shown to inhibit the growth of tumors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AHNB has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in large quantities. It exhibits potent cytotoxicity against a variety of cancer cell lines, making it a useful tool for studying the mechanisms of cancer cell death. However, AHNB also has some limitations. It may exhibit off-target effects, which can complicate the interpretation of experimental results. In addition, its cytotoxic effects may limit its use in certain experimental systems.
Direcciones Futuras
There are several future directions for research on AHNB. One area of interest is the development of new analogs of AHNB that exhibit improved potency and selectivity. Another area of interest is the elucidation of the molecular mechanisms underlying its anticancer effects. Finally, there is a need for further preclinical studies to evaluate the safety and efficacy of AHNB in animal models. Overall, AHNB represents a promising candidate for the development of new anticancer drugs.
Métodos De Síntesis
AHNB can be synthesized by reacting 4-hydroxylamino-2-nitrobenzamide with ethyleneimine in the presence of a catalyst. The reaction proceeds via the formation of an aziridine intermediate, which is subsequently hydrolyzed to yield AHNB. The synthesis of AHNB is relatively simple and can be carried out using standard laboratory techniques.
Aplicaciones Científicas De Investigación
AHNB has been extensively studied for its anticancer properties. It has been shown to exhibit potent cytotoxicity against a variety of cancer cell lines, including lung, breast, and colon cancer. AHNB has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is often disrupted in cancer cells. These findings suggest that AHNB may be a promising candidate for the development of new anticancer drugs.
Propiedades
Número CAS |
119643-82-2 |
|---|---|
Nombre del producto |
5-(Aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide |
Fórmula molecular |
C9H10N4O4 |
Peso molecular |
238.2 g/mol |
Nombre IUPAC |
5-(aziridin-1-yl)-4-(hydroxyamino)-2-nitrobenzamide |
InChI |
InChI=1S/C9H10N4O4/c10-9(14)5-3-8(12-1-2-12)6(11-15)4-7(5)13(16)17/h3-4,11,15H,1-2H2,(H2,10,14) |
Clave InChI |
OAALBIMEFVOQBY-UHFFFAOYSA-N |
SMILES |
C1CN1C2=C(C=C(C(=C2)C(=O)N)[N+](=O)[O-])NO |
SMILES canónico |
C1CN1C2=C(C=C(C(=C2)C(=O)N)[N+](=O)[O-])NO |
Otros números CAS |
119643-82-2 |
Sinónimos |
5-(aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide AHNB |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



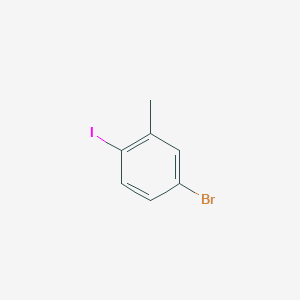
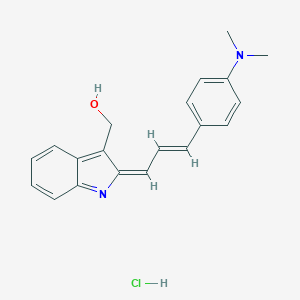
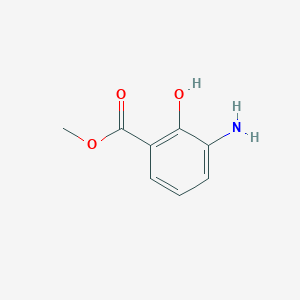
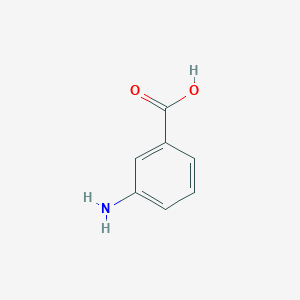
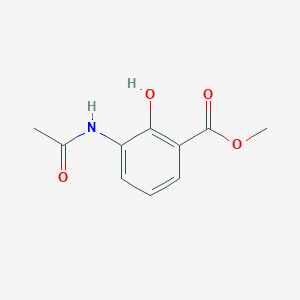
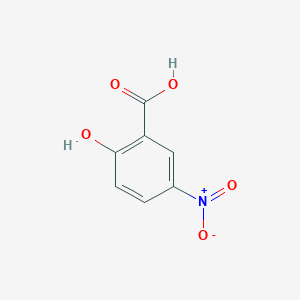
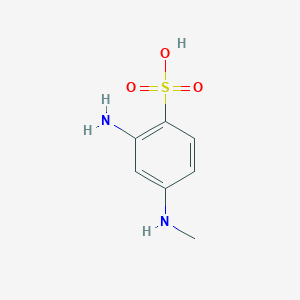
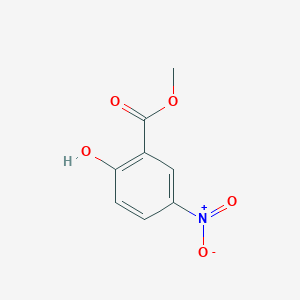
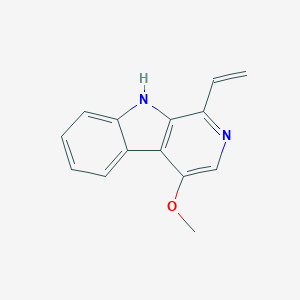
![[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-[[(1R,3R,4R,5S,8S)-3-[(2R,3S,4R,5R,6S)-5-hydroxy-2-(hydroxymethyl)-6-[[(1R,3S,4R,5S,8S)-3-hydroxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-sulfonatooxyoxan-4-yl]oxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate](/img/structure/B45962.png)
